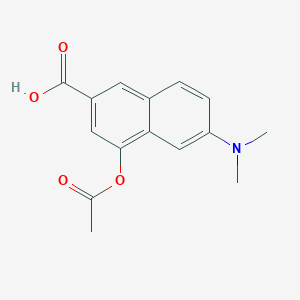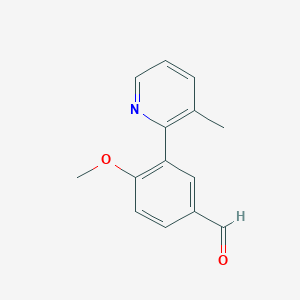
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a benzaldehyde core substituted with a methoxy group and a pyridinyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methyl-2-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-(3-methyl-2-pyridinyl)benzoic acid.
Reduction: 4-Methoxy-3-(3-methyl-2-pyridinyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and pyridinyl groups may also contribute to its binding affinity and specificity for certain biological targets .
相似化合物的比较
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, commonly used as a flavoring agent.
Uniqueness
4-Methoxy-3-(3-methyl-2-pyridinyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to omeprazole, it lacks the sulfinyl group, making it less complex but still valuable as an intermediate in organic synthesis .
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
4-methoxy-3-(3-methylpyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-7-15-14(10)12-8-11(9-16)5-6-13(12)17-2/h3-9H,1-2H3 |
InChI 键 |
LXILMAHUJBHYAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C2=C(C=CC(=C2)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



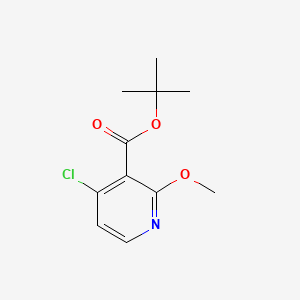
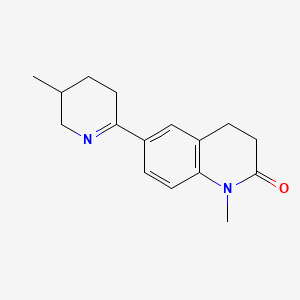
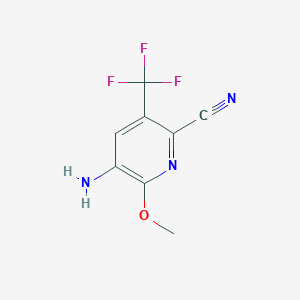
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
